Cinoxate (CAS 104-28-9; 2-ethoxyethyl p-methoxycinnamate) is a viscous, slightly yellow liquid ester utilized primarily as a UV-B absorbing compound and an analytical reference standard. Characterized by a p-methoxycinnamate chromophore linked to a 2-ethoxyethyl chain, it exhibits a distinct physicochemical profile compared to longer-chain aliphatic cinnamates. With a molecular weight of 250.29 g/mol and a density of 1.102 g/cm³, it is miscible with alcohols, esters, and vegetable oils, while maintaining partial solubility in polar glycols[1]. In procurement contexts, Cinoxate is increasingly sourced not only for specialized polar formulations but also as a critical reference standard in environmental monitoring, in vitro toxicology (specifically PPARγ agonism), and regulatory compliance testing [2].
Procuring generic methoxycinnamate UV filters (such as the ubiquitous Octinoxate) as substitutes for Cinoxate fails due to drastic differences in lipophilicity and biological activity. Octinoxate utilizes a 2-ethylhexyl chain, resulting in extreme hydrophobicity (LogP ~5.8) that causes phase separation in high-glycol or polar hydrogel systems [1]. In contrast, Cinoxate's 2-ethoxyethyl moiety lowers its LogP to approximately 2.65, allowing it to remain stable in propylene glycol-rich environments[1]. Furthermore, in toxicological screening, Cinoxate exhibits specific, potent peroxisome proliferator-activated receptor γ (PPARγ) agonism that is not universally shared across the cinnamate class, making it an irreplaceable positive control and reference standard in metabolic disruption assays [2].
The substitution of the 2-ethylhexyl group with a 2-ethoxyethyl group fundamentally alters the partition coefficient of the cinnamate core. Cinoxate demonstrates a calculated LogP of 2.65, whereas the industry-standard Octinoxate exhibits a LogP of approximately 5.8[1], [2]. This 3.15 log-unit reduction in lipophilicity translates to tangible formulation advantages: Cinoxate achieves up to 5% solubility in propylene glycol and 0.5% in glycerol, whereas Octinoxate is practically insoluble in these polar glycols [3].
| Evidence Dimension | Partition Coefficient (LogP) and Glycol Solubility |
| Target Compound Data | Cinoxate: LogP 2.65; 5% soluble in propylene glycol |
| Comparator Or Baseline | Octinoxate: LogP ~5.8; insoluble in propylene glycol |
| Quantified Difference | 3.15 log-unit difference; >50-fold increase in propylene glycol solubility |
| Conditions | Standard ambient temperature and pressure (SATP) solvent miscibility testing |
Enables formulators to incorporate a UV-B chromophore into polar, glycol-rich serums and hydrogels without requiring heavy, destabilizing emulsifier loads.
Because both Cinoxate and Octinoxate rely on the identical p-methoxycinnamate chromophore for UV-B absorption, their molecular weight directly dictates their weight-efficiency in formulations. Cinoxate has a molecular weight of 250.29 g/mol[1], compared to Octinoxate's 290.40 g/mol [2]. Consequently, Cinoxate provides approximately 16% more chromophore density per gram of procured material[1].
| Evidence Dimension | Chromophore mass fraction |
| Target Compound Data | Cinoxate: MW 250.29 g/mol |
| Comparator Or Baseline | Octinoxate: MW 290.40 g/mol |
| Quantified Difference | 16% higher chromophore density per unit mass |
| Conditions | Molar mass comparison of pure active ingredients |
Allows formulators to achieve equivalent molar concentrations of the active UV-absorbing moiety while utilizing less total mass in the oil phase.
The physical density of the liquid UV filter impacts the specific gravity of the formulation's oil phase, which governs the required shear rates during homogenization and the risk of Ostwald ripening. Cinoxate is a dense, viscous liquid with a specific gravity of 1.102 g/cm³ at 25 °C, which is significantly heavier than water [1]. In contrast, Octinoxate has a density of approximately 1.01 g/cm³, nearly matching water[2].
| Evidence Dimension | Liquid Density / Specific Gravity |
| Target Compound Data | Cinoxate: 1.102 g/cm³ at 25 °C |
| Comparator Or Baseline | Octinoxate: ~1.01 g/cm³ at 25 °C |
| Quantified Difference | ~9% higher specific gravity |
| Conditions | Pure liquid state at 25 °C |
Requires process engineers to adjust homogenization shear rates and modifies the buoyancy of oil droplets in O/W emulsions, impacting long-term shelf stability.
Recent cheminformatic and in vitro studies have identified Cinoxate as a potent obesogenic compound via specific peroxisome proliferator-activated receptor γ (PPARγ) agonism. At a concentration of 50 μM, Cinoxate induces significant SRC3-mediated PPARγ coactivation and robust adipogenesis in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) [1]. This distinct metabolic disruption profile differentiates it from other standard UV filters, establishing it as a highly specific reference standard [1].
| Evidence Dimension | PPARγ Coactivation and Adipogenesis Induction |
| Target Compound Data | Cinoxate: Significant SRC3-mediated PPARγ coactivation at 50 μM |
| Comparator Or Baseline | Vehicle control / Baseline UV filters: Minimal or alternative pathway activation |
| Quantified Difference | Robust induction of lipid droplet formation (adipogenesis) vs. negative controls |
| Conditions | 50 μM treatment in hBM-MSC adipogenesis models and TR-FRET PPARγ corepressor assays |
Essential for procurement by toxicology labs requiring a validated positive control or reference standard for screening cosmetic ingredients for metabolic disruption.
Due to its LogP of 2.65 and 5% solubility in propylene glycol, Cinoxate is the preferred cinnamate for clear hydrogels, alcohol-based sprays, and low-oil serums where highly lipophilic filters like Octinoxate would precipitate or cause turbidity [1].
With increasing regulatory scrutiny on UV filters in aquatic ecosystems, Cinoxate is procured as a high-purity analytical standard for HPLC/MS calibration to monitor water and sediment contamination [2].
Because of its validated role as a PPARγ agonist, Cinoxate is utilized as a reference compound in stem cell adipogenesis models and TR-FRET corepressor assays to benchmark the obesogenic potential of emerging cosmetic chemicals [3].
In specialized O/W emulsions where matching or exceeding the specific gravity of the aqueous phase is required to prevent creaming, Cinoxate (density 1.102 g/cm³) is selected over lighter esters to stabilize the droplet dispersion [1].